tert-Butyl (R)-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
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Overview
Description
tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate typically involves the protection of an amine group using tert-butyl carbamate. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl alcohol with urea in the presence of a catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The tetrahydroquinoline ring can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenylcarbamate: Another derivative with different substituents on the aromatic ring.
Uniqueness
tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate is unique due to the presence of the tetrahydroquinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
IPGXGELCTJPNDX-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC2=C1N=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
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